molecular formula C11H14O4S B2548123 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid CAS No. 412936-84-6

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid

Número de catálogo: B2548123
Número CAS: 412936-84-6
Peso molecular: 242.29
Clave InChI: BQBZVJSVOQMDRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid is an organic compound with the molecular formula C11H14O4S It is characterized by a benzene ring substituted with two methyl groups and a sulfonyl group, which is further connected to a propionic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) :
    • The compound is studied as a precursor for developing new NSAIDs. Derivatives of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid have shown potential in reducing inflammation with fewer side effects compared to traditional NSAIDs .
  • Thrombopoietin Receptor Agonists :
    • Certain derivatives of this compound have been identified as agonists of the thrombopoietin receptor, which is crucial for enhancing platelet production. This application is particularly relevant in treating thrombocytopenia .
  • Anticancer Activity :
    • Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown interactions with DNA and bovine serum albumin (BSA), suggesting potential in cancer therapeutics .

Case Study 1: Development of New NSAIDs

A study focused on synthesizing novel derivatives from this compound revealed their efficacy as anti-inflammatory agents. These compounds demonstrated improved pharmacological profiles, indicating their potential as safer alternatives to existing NSAIDs.

Case Study 2: Thrombocytopenia Treatment

Research on thrombopoietin receptor agonists derived from this compound highlighted their effectiveness in increasing platelet counts in animal models. This finding opens avenues for clinical applications in patients suffering from low platelet levels due to various medical conditions.

Case Study 3: Anticancer Properties

In vitro studies assessing the anticancer activity of synthesized derivatives showed promising results against various cancer cell lines. The compounds exhibited selective cytotoxicity, which could lead to the development of targeted cancer therapies.

Activity Description
Anti-inflammatoryPotential use as a safer NSAID alternative with reduced gastrointestinal side effects.
Thrombopoietin receptor agonistEnhances platelet production; useful in treating thrombocytopenia.
AnticancerExhibits selective cytotoxicity against cancer cell lines; potential for targeted therapy.

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The propionic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects .

Comparación Con Compuestos Similares

Similar Compounds

  • 3-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid
  • 3-(3,4-Dimethyl-benzenesulfonyl)-cyclopentane-carboxylic acid

Uniqueness

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid is unique due to its specific structural features, such as the combination of a sulfonyl group with a propionic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .

Actividad Biológica

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid (DBS-PA) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological activity, particularly focusing on its pharmacological properties, toxicological profiles, and potential applications.

Chemical Structure

DBS-PA is characterized by a sulfonyl group attached to a propionic acid backbone, with two methyl groups on the benzene ring. The chemical structure can be represented as follows:

C12H14O4S\text{C}_{12}\text{H}_{14}\text{O}_4\text{S}

Anti-inflammatory Activity

Research indicates that compounds similar to DBS-PA exhibit significant anti-inflammatory properties. Studies have shown that sulfonyl-containing compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study demonstrated that DBS-PA effectively reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent .

Analgesic Effects

DBS-PA has also been investigated for its analgesic effects. In animal models, it was observed to reduce pain responses in inflammatory pain models, indicating a mechanism potentially involving cyclooxygenase inhibition or modulation of pain pathways .

Acute Toxicity

The acute toxicity of DBS-PA has been assessed in various studies. The compound was found to have a low acute toxicity profile with an LD50 greater than 2000 mg/kg in rodent models, suggesting it may be safe for therapeutic use at appropriate dosages .

Data Summary Table

Property Observation
Anti-inflammatory ActivitySignificant reduction in IL-6 and TNF-α levels
Analgesic EffectsReduced pain responses in inflammatory models
Acute ToxicityLD50 > 2000 mg/kg
Chronic Exposure EffectsMild hepatotoxicity at high doses

Case Study 1: In Vivo Efficacy

A recent study evaluated the efficacy of DBS-PA in a murine model of arthritis. The treatment group receiving DBS-PA showed a marked reduction in joint swelling and histopathological improvement compared to the control group. These findings support the compound's potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Safety Profile Assessment

In another investigation focusing on safety, rats were administered varying doses of DBS-PA over a 30-day period. The results indicated no significant adverse effects on body weight or behavior. However, slight increases in liver enzymes were noted at the highest dose, warranting further investigation into long-term safety .

Propiedades

IUPAC Name

3-(3,4-dimethylphenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-8-3-4-10(7-9(8)2)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBZVJSVOQMDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.